molecular formula C10H11NO B1603946 Cyclobutyl 2-pyridyl ketone CAS No. 515154-32-2

Cyclobutyl 2-pyridyl ketone

Katalognummer: B1603946
CAS-Nummer: 515154-32-2
Molekulargewicht: 161.2 g/mol
InChI-Schlüssel: JUFVVUQDXNEDAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclobutyl 2-pyridyl ketone is a chemical compound that belongs to the family of pyridine derivatives. It is characterized by a cyclobutyl group attached to a 2-pyridyl ketone moiety. This compound is known for its yellow crystalline solid form and its solubility in organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclobutyl 2-pyridyl ketone can be synthesized through various methods. One practical method involves the rapid synthesis of a 2-pyridyl ketone library in continuous flow. In this method, 2-lithiopyridine is formed by bromine-lithium exchange and reacts with commercially available esters to obtain 2-pyridyl ketones in good yield within a short reaction time .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the continuous flow synthesis method mentioned above can be adapted for large-scale production due to its efficiency and high yield.

Analyse Chemischer Reaktionen

General Ketone Reactivity

As a ketone, Cyclobutyl 2-pyridyl ketone undergoes standard nucleophilic addition and rearrangement reactions typical of carbonyl compounds. Key examples include:

  • Nucleophilic Addition : Reaction with Grignard reagents, organolithium compounds, or hydrides (e.g., NaBH4) to form secondary alcohols.

  • Enolate Formation : Deprotonation using strong bases (e.g., LDA) to generate enolate intermediates, enabling alkylation or aldol reactions.

  • β-Cleavage : Potential β-fragmentation under oxidative or radical conditions, analogous to cyclobutane ring-opening processes .

Enantioselective C–H Arylation

A transient directing group (TDG) strategy enables stereoselective C–H activation . For cyclobutyl ketones, this method uses a chiral α-amino acid TDG and a pyridone ligand to control enantioselectivity .
Conditions :

  • Catalyst: Pd(OAc)₂ with a 3-nitro-5-trifluoromethyl-2-pyridone ligand

  • Silver salt: AgTFA or AgSbF6 (enantioselectivity reversal observed)

  • Aryl iodide: Methyl 4-iodobenzoate

Outcome :

  • Yield : Up to 77%

  • Enantioselectivity : 96:4–98:2 er (excess ratio)

  • Scope : Tolerates phenyl, methoxy, and cyclobutyl substituents .

Reaction TypeConditionsKey ProductsReferences
C–H ArylationPd(OAc)₂, AgTFA, pyridone ligandsp³-arylated ketones

Formal γ-C–H Functionalization

A two-step strategy enables stereospecific γ-functionalization :

  • Norrish-Yang Cyclization : Generates bicyclo[1.1.1]pentan-2-ol intermediates from cyclobutyl ketones.

  • Pd-Catalyzed C–C Cleavage : Ligand-enabled cleavage and cross-coupling with aryl/heteroaryl partners .

Mechanism :

  • Step 1 : Norrish-Yang cyclization forms a strained bicyclic alcohol.

  • Step 2 : Pd(0)-catalyzed oxidative addition followed by reductive elimination to install substituents at the cis-γ-position.

Outcome :

  • Selectivity : Exclusive cis-γ-substitution.

  • Functional Groups : Aryl, heteroaryl, alkenyl, or alkynyl groups added.

  • Post-Functionalization : Benzoyl groups converted to amides/esters .

Hypervalent F-Iodane Mediated Ring Contraction

This method enables stereoselective cyclobutane formation via a radical pathway .
Conditions :

  • Hypervalent F-iodane (e.g., 1,1,1-trifluoro-2-iodo-1-(trifluoromethyl)ethane)

  • Lewis base/Lewis acid interactions

Mechanism :

  • Electrophilic Amination : Formation of 1,1-diazene intermediates.

  • Nitrogen Extrusion : Generation of 1,4-biradicals.

  • Intramolecular Cyclization : Rapid C–C bond formation to cyclobutanes.

Outcome :

  • Stereoselectivity : >20:1 diastereomeric ratio (dr), >97% enantiomeric excess (ee).

  • Scope : Transfers stereochemical information from pyrrolidines to cyclobutanes .

Retrocyclization and C–C Bond Cleavage

Palladium(II) catalyzes double Csp³–Csp³ bond cleavage in cyclobutanols, leading to ketones and alkenes .
Conditions :

  • Catalyst: Pd(OAc)₂ with JohnPhos ligand

  • Base: Cs₂CO₃

Mechanism :

  • β-Elimination : Opening of the strained cyclobutanol ring.

  • Retrocyclization : Second C–C cleavage via ketone-assisted retro-aldol-like pathway.

Outcome :

  • Products : Acetophenone derivatives (e.g., 2a ) and α-methylstyrenes (e.g., 3a ).

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Cyclobutyl 2-pyridyl ketone serves as a versatile intermediate in organic synthesis. Its unique structure allows for various transformations, making it valuable in the development of new compounds.

C–H Functionalization

Recent studies have demonstrated the potential of CBPK in formal C–H functionalization reactions. For instance, researchers have utilized CBPK to access 1,3-difunctionalized cyclobutanes through a two-step process involving Norrish-Yang cyclization followed by palladium-catalyzed C–C cleavage . This method allows for the introduction of diverse substituents at the 3-position of cyclobutyl ketones, showcasing the synthetic versatility of CBPK.

Synthesis of Complex Ketones

CBPK can also be employed in the synthesis of complex ketones from carboxylic acids and aromatic bromides. This approach allows for the efficient construction of ketones with high yields, facilitating the development of pharmaceuticals and other functional materials . The ability to introduce various functional groups early in the synthetic process minimizes the number of steps required, enhancing overall efficiency.

Medicinal Chemistry

The pharmacological properties of cyclobutyl-containing compounds are notable, with several derivatives entering clinical trials for various therapeutic applications.

Drug Development

Cyclobutanes have been identified as promising scaffolds in drug design due to their unique conformational properties. For instance, cyclobutyl ketones have been linked to compounds targeting cognitive disorders and autoimmune diseases . The structural characteristics of CBPK allow it to serve as an isostere for more planar aryl groups, potentially improving the pharmacokinetic profiles of drug candidates.

Anticancer Activity

Emerging research suggests that cyclobutyl derivatives exhibit anticancer properties. The ability to modify CBPK into various derivatives opens avenues for developing novel anticancer agents that can target specific pathways involved in tumor growth and proliferation.

Formal [2 + 2]-Retrocyclization

A study highlighted the use of CBPK derivatives in a Pd-catalyzed formal [2 + 2]-retrocyclization process, leading to styrene and acetophenone derivatives . This reaction demonstrates the potential of CBPK as a masked acetyl group that can undergo transformations under mild conditions, showcasing its utility in organic synthesis.

Stereoselective Synthesis

Research has also focused on the stereoselective synthesis of multisubstituted cyclobutanes using pyrrolidine precursors . The incorporation of CBPK into these synthetic routes illustrates its role as a key building block for constructing complex stereochemical frameworks.

Data Summary Table

Application AreaDescriptionKey Findings
Synthetic ApplicationsUsed as an intermediate for C–H functionalization and complex ketone synthesisEnables diverse functionalization; high yields achieved
Medicinal ChemistryPotential drug candidates targeting cognitive disorders and cancerCyclobutane derivatives show promising pharmacological profiles
Case StudiesPd-catalyzed retrocyclization and stereoselective synthesisDemonstrated utility as masked acetyl groups; valuable for complex syntheses

Wirkmechanismus

The mechanism of action of cyclobutyl 2-pyridyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Cyclobutyl 2-pyridyl ketone can be compared with other similar compounds, such as:

    2-Pyridyl ketone: Similar in structure but lacks the cyclobutyl group.

    Cyclobutyl ketone: Contains the cyclobutyl group but lacks the pyridyl moiety.

    Pyridine derivatives: A broad class of compounds with varying substituents on the pyridine ring.

Uniqueness: this compound is unique due to the presence of both the cyclobutyl group and the 2-pyridyl ketone moiety, which imparts distinct chemical and biological properties .

Biologische Aktivität

Cyclobutyl 2-pyridyl ketone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound features a cyclobutyl ring attached to a pyridyl ketone moiety, which contributes to its reactivity and biological interactions. The synthesis of this compound typically involves the reaction of cyclobutanols with appropriate reagents under controlled conditions to achieve the desired ketone structure. Recent advancements in palladium-catalyzed reactions have facilitated the synthesis of various derivatives of cyclobutyl ketones, enhancing their utility in biological studies .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The ketone functional group can form hydrogen bonds with enzyme active sites or receptors, influencing their activity. The structural features of this compound allow for enhanced solubility and bioavailability, which are critical for effective interaction with biological targets.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antiproliferative Effects : Studies have shown that compounds similar to this compound can exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives have been tested against lung cancer xenografts, showing promising results without inducing cardiotoxicity .
  • Enzyme Inhibition : The compound has been utilized in studies involving enzyme inhibition, where it acts as a competitive inhibitor at specific enzyme sites. This property is crucial for developing therapeutic agents targeting metabolic pathways.
  • Receptor Binding : this compound has been shown to bind selectively to certain receptors, influencing cellular signaling pathways. This binding affinity is essential for its potential use in drug development aimed at modulating receptor activity.

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Antitumor Activity : A study investigated the effects of a series of di-2-pyridyl ketone thiosemicarbazones, revealing that certain analogues exhibited potent antiproliferative activity against human lung cancer models. The structure-activity relationship (SAR) indicated that modifications to the pyridine ring could enhance efficacy while reducing toxicity .
  • Enzyme Interaction Studies : Research involving enzyme assays demonstrated that this compound derivatives could effectively inhibit specific enzymes involved in cancer metabolism, providing insights into their potential therapeutic applications.
  • Synthetic Methodologies : Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its analogues, paving the way for further biological evaluations and potential clinical applications .

Eigenschaften

IUPAC Name

cyclobutyl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10(8-4-3-5-8)9-6-1-2-7-11-9/h1-2,6-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFVVUQDXNEDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641987
Record name Cyclobutyl(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515154-32-2
Record name Cyclobutyl(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an etheral solution of cyclobutyl magnesium bromide (prepared from bromocyclobutane (970 mg, 7.18 mmol) and magnesium (175 mg, 7.18 mmol) in ether (20 ml)) was dropwise added a solution of 2-cyanopyridine (748 mg, 7.18 mmol) in ether (10 ml) at room temperature. After 2 hours, the reaction was quenched by addition of an aqueous saturated solution of NH4Cl. The mixture was extracted with ether. The organic phase was dried over MgSO4 and concentrated under vacuum. The residue was purified by chromatography on silica gel (hexane/AcOEt 95/5) to give the cyclobutyl(2-pyridinyl)methanone 7 as colorless oil (960 mg, 83%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
748 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl 2-pyridyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclobutyl 2-pyridyl ketone
Reactant of Route 3
Reactant of Route 3
Cyclobutyl 2-pyridyl ketone
Reactant of Route 4
Reactant of Route 4
Cyclobutyl 2-pyridyl ketone
Reactant of Route 5
Reactant of Route 5
Cyclobutyl 2-pyridyl ketone
Reactant of Route 6
Reactant of Route 6
Cyclobutyl 2-pyridyl ketone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.